N-(4-acetyl-4H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
N-(4-acetyl-4H-1,2,4-triazol-3-yl)acetamide is a chemical compound belonging to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with the appropriate precursors. One common method involves the reaction of 4H-1,2,4-triazol-3-ylamine with acetic anhydride under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound, potentially leading to the formation of reduced analogs.
Substitution: Substitution reactions, where functional groups are replaced by other atoms or groups, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent and conditions used.
Reduction Products: Reduced analogs of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-acetyl-4H-1,2,4-triazol-3-yl)acetamide has been explored in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has been conducted to evaluate its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-acetyl-4H-1,2,4-triazol-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-acetyl-4H-1,2,4-triazol-3-yl)acetamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other triazole derivatives, such as 1,2,4-triazole and its derivatives, share structural similarities.
Uniqueness: The presence of the acetyl group in this compound distinguishes it from other triazoles, potentially leading to different chemical and biological properties.
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Properties
IUPAC Name |
N-(4-acetyl-1,2,4-triazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-4(11)8-6-9-7-3-10(6)5(2)12/h3H,1-2H3,(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWGJIPLLFNWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=CN1C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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